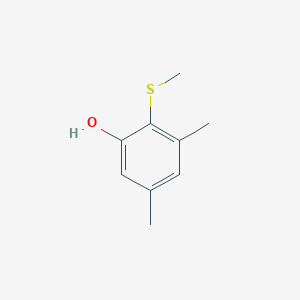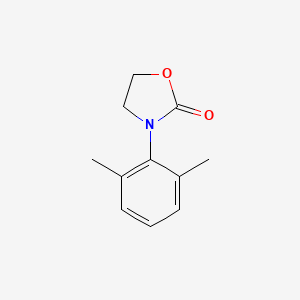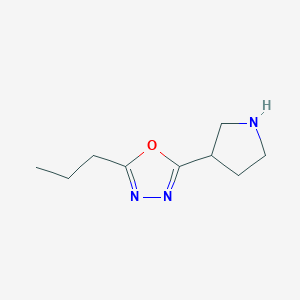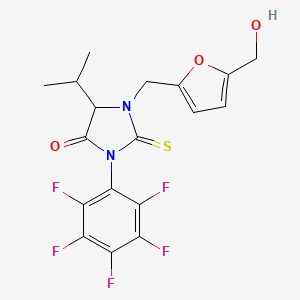
2-Methylthio-3,5-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylthio-3,5-dimethylphenol is an organic compound belonging to the class of alkylated phenols. It is characterized by the presence of a methylthio group (-SCH3) and two methyl groups (-CH3) attached to a phenol ring. This compound is known for its distinct odor and is used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-3,5-dimethylphenol typically involves the alkylation of 3,5-dimethylphenol with a methylthio group. One common method includes the reaction of 3,5-dimethylphenol with methylthiol in the presence of a catalyst under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom on the phenol ring with the methylthio group.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. The starting material, 3,5-dimethylphenol, is reacted with methylthiol in the presence of a suitable catalyst, such as an acid or base, to achieve high yields. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
2-Methylthio-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
科学研究应用
2-Methylthio-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 2-Methylthio-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the modulation of biochemical pathways, including oxidative stress and signal transduction. The phenolic hydroxyl group and the methylthio group play crucial roles in its biological activity.
相似化合物的比较
Similar Compounds
3,5-Dimethylphenol: Lacks the methylthio group, resulting in different chemical and biological properties.
2-Methylthio-4,6-dimethylphenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2,4-Dimethylthio-3,5-dimethylphenol: Contains additional methylthio groups, affecting its chemical behavior.
Uniqueness
2-Methylthio-3,5-dimethylphenol is unique due to the specific positioning of the methylthio and methyl groups on the phenol ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
分子式 |
C9H12OS |
|---|---|
分子量 |
168.26 g/mol |
IUPAC 名称 |
3,5-dimethyl-2-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5,10H,1-3H3 |
InChI 键 |
DGLPDVONIWDUPH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)O)SC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
![sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B13858357.png)



![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)

![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)


![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
